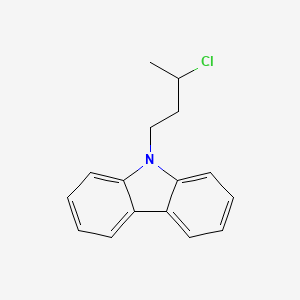
9-(3-Chlorobutyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Chlorobutyl)-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a carbazole core substituted with a 3-chlorobutyl group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chlorobutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Hydro derivatives of this compound.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
9-(3-Chlorobutyl)-9H-carbazole has found applications in various fields of scientific research:
作用機序
The mechanism of action of 9-(3-Chlorobutyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, leading to its antimicrobial and anticancer effects . In organic electronics, its unique electronic properties facilitate charge transport and light emission .
類似化合物との比較
9-Butyl-9H-carbazole: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
9-(3-Bromobutyl)-9H-carbazole:
9-(3-Hydroxybutyl)-9H-carbazole: Hydroxyl group substitution, offering different chemical properties and biological activities.
Uniqueness: 9-(3-Chlorobutyl)-9H-carbazole stands out due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its non-chlorinated counterparts .
特性
CAS番号 |
184845-64-5 |
|---|---|
分子式 |
C16H16ClN |
分子量 |
257.76 g/mol |
IUPAC名 |
9-(3-chlorobutyl)carbazole |
InChI |
InChI=1S/C16H16ClN/c1-12(17)10-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12H,10-11H2,1H3 |
InChIキー |
ONCTWALQXYLQGR-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C2=CC=CC=C2C3=CC=CC=C31)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
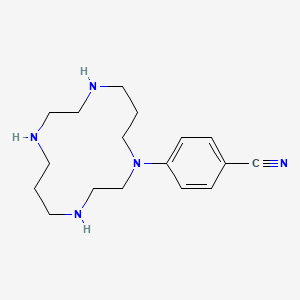
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
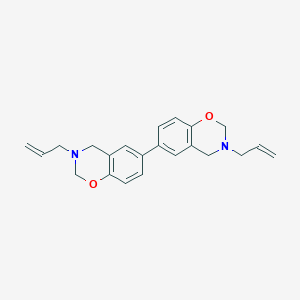

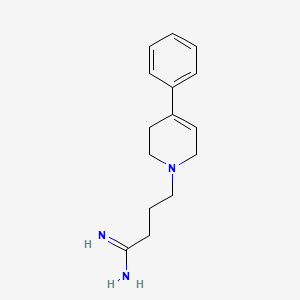
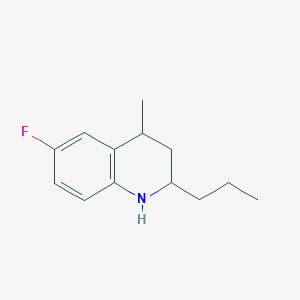
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
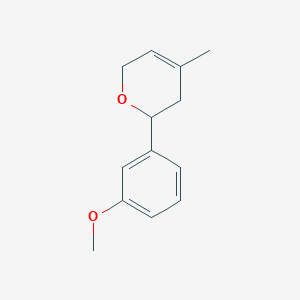
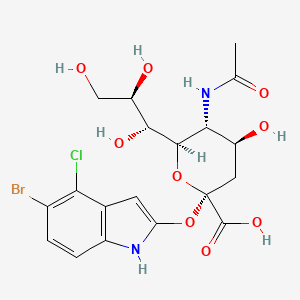
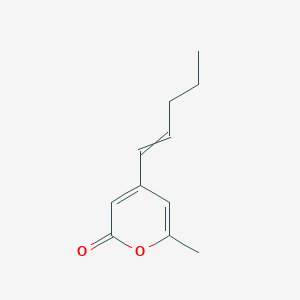
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)

